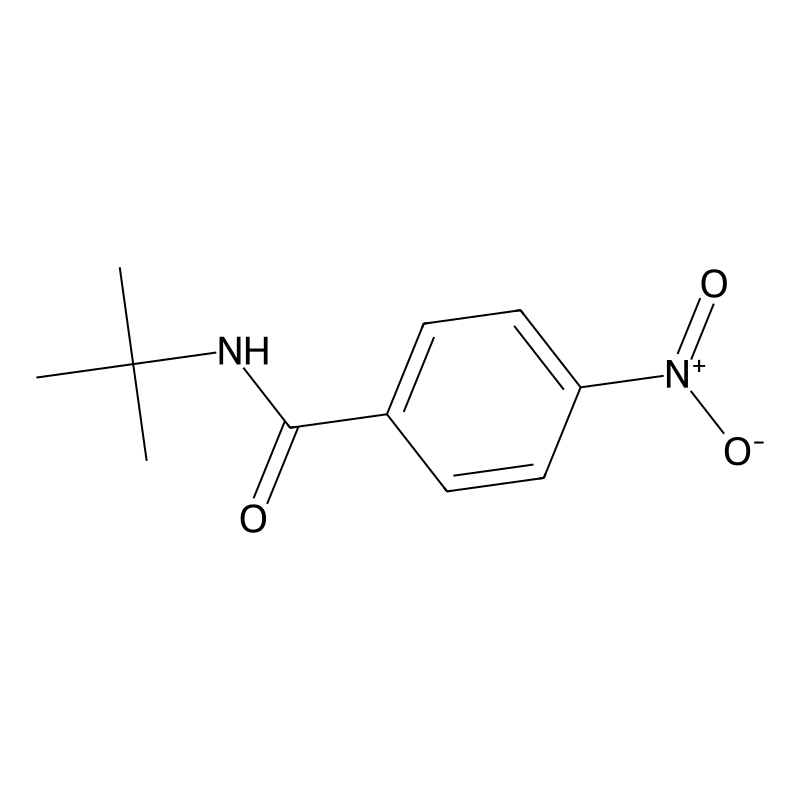

N-tert-Butyl-4-nitrobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

N-tert-butyl-4-nitrobenzamide has been utilized as a substrate in the development of novel synthetic methods. For example, a study published in the Royal Society of Chemistry journal reported its use in the synthesis of N-alkylbenzamides using N-tert-butyl oxaziridines as oxidants. [] This research contributes to the exploration of new and efficient methods for the synthesis of valuable organic compounds.

N-tert-Butyl-4-nitrobenzamide is an organic compound characterized by the molecular formula C₁₁H₁₄N₂O₃. It is a derivative of benzamide, featuring a tert-butyl group attached to the nitrogen atom and a nitro group at the para position of the benzene ring. This structure contributes to its unique chemical and biological properties, making it a subject of interest in various fields of research and application.

- Reduction Reactions: It can be reduced to form N-tert-Butyl-4-aminobenzamide, typically using catalytic hydrogenation with hydrogen gas in the presence of a palladium on carbon catalyst.

- Substitution Reactions: The nitro group on the benzene ring is reactive and can undergo nucleophilic aromatic substitution. Nucleophiles such as amines or thiols can replace the nitro group under basic conditions, often using sodium hydroxide or potassium carbonate as bases.

Common Reagents and Conditions- For Reduction: Hydrogen gas, Pd/C catalyst.

- For Substitution: Various nucleophiles with bases like sodium hydroxide.

Major Products- From Reduction: N-tert-Butyl-4-aminobenzamide.

- From Substitution: Various substituted benzamides depending on the nucleophile used.

- From Reduction: N-tert-Butyl-4-aminobenzamide.

- From Substitution: Various substituted benzamides depending on the nucleophile used.

N-tert-Butyl-4-nitrobenzamide exhibits notable biological activity. Its antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The nitro group is significant in these interactions as it participates in redox reactions, generating reactive intermediates that can damage cellular components . This compound has potential applications in pharmaceutical formulations due to its efficacy against certain bacterial strains.

The synthesis of N-tert-Butyl-4-nitrobenzamide generally involves the reaction of 4-nitrobenzoic acid with tert-butylamine. The process often employs a dehydrating agent such as thionyl chloride or phosphorus trichloride to convert the carboxylic acid into an acid chloride, which then reacts with tert-butylamine to yield the desired product.

Industrial Production

In industrial settings, mixed solvents such as toluene and water are used to optimize the synthesis. The reaction typically starts at low temperatures (5-10°C) before proceeding to room temperature and finally reflux conditions to ensure high yield and purity .

N-tert-Butyl-4-nitrobenzamide finds applications primarily in medicinal chemistry as an intermediate for synthesizing various pharmaceuticals. Its antibacterial properties make it a candidate for developing new antibiotics. Additionally, it may serve as a building block for more complex organic molecules in research settings.

Studies on N-tert-Butyl-4-nitrobenzamide have focused on its interactions with biological targets, particularly its mechanism of action against bacterial cells. The compound's ability to generate reactive intermediates through redox processes is crucial for its biological activity. Further research may explore its interactions with specific enzymes or cellular pathways to better understand its therapeutic potential .

Several compounds share structural similarities with N-tert-Butyl-4-nitrobenzamide, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-tert-Butyl-4-aminobenzamide | Reduction product of N-tert-butyl-4-nitrobenzamide | Exhibits different reactivity due to absence of nitro group |

| N-tert-Butylbenzamide | Lacks nitro group | Less reactive in nucleophilic substitution reactions |

| N-(tert-butyl)-4-chlorobenzamide | Chlorine substituent instead of nitro | Different reactivity patterns compared to nitro derivatives |

| N-(tert-butyl)-4-methylbenzamide | Methyl substituent | Varies in biological activity due to structural differences |

The uniqueness of N-tert-Butyl-4-nitrobenzamide lies in its combination of both tert-butyl and nitro groups, which confer distinct chemical reactivity and biological properties that are not present in its analogs .

The synthesis of N-tert-Butyl-4-nitrobenzamide was first reported in a 1969 publication in Tetrahedron Letters, where researchers described the reaction of 4-nitrobenzoic acid with tert-butylamine in the presence of dehydrating agents such as thionyl chloride. This method involved converting the carboxylic acid into its reactive acid chloride intermediate, which subsequently underwent nucleophilic acyl substitution with tert-butylamine to yield the target compound. Early characterization relied on classical techniques such as melting point determination and elemental analysis, which confirmed the compound’s purity and stoichiometry.

By the 1980s, advancements in spectroscopic methods allowed for more precise structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy revealed distinct signals for the tert-butyl group (a singlet at δ 1.4 ppm for the nine equivalent protons) and the aromatic protons adjacent to the nitro group (a doublet at δ 8.2 ppm). Ultraviolet-visible (UV-Vis) spectroscopy further identified the nitro group’s strong absorption band near 270 nm, characteristic of π→π* transitions in aromatic nitro compounds. These foundational studies established the compound’s chemical identity and set the stage for subsequent investigations into its reactivity and applications.

Table 1: Physical Properties of N-tert-Butyl-4-nitrobenzamide

| Property | Value |

|---|---|

| Melting Point | 160.96 °C |

| Predicted Boiling Point | 390.0 ± 25.0 °C |

| Density | 1.162 ± 0.06 g/cm³ |

| pKa | 13.63 ± 0.46 |

Evolution of Academic Interest in Benzamide Derivatives

The 1990s marked a turning point in benzamide research, driven by discoveries of their biological activities. N-tert-Butyl-4-nitrobenzamide, in particular, attracted attention due to its structural hybridity: the electron-withdrawing nitro group enhances electrophilic reactivity, while the bulky tert-butyl group imposes steric constraints that influence reaction pathways. Academic studies focused on its role as a model substrate for developing new synthetic methodologies. For instance, its participation in Schotten–Baumann-type reactions demonstrated the utility of amide bonds in constructing complex molecules.

Parallel work in medicinal chemistry revealed that benzamide derivatives exhibit broad pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. While N-tert-Butyl-4-nitrobenzamide itself was not directly tested in clinical trials, its structural analogs became templates for drug discovery. Researchers hypothesized that the nitro group’s redox activity could generate reactive intermediates capable of disrupting microbial enzymes or cancer cell proliferation. This period solidified the compound’s status as a versatile scaffold for both mechanistic studies and applied research.

Contemporary Significance in Organic and Medicinal Chemistry

In modern organic chemistry, N-tert-Butyl-4-nitrobenzamide serves as a critical intermediate in multicomponent reactions and catalysis. Its nitro group participates in regioselective reductions to yield aminobenzamide derivatives, which are precursors to heterocyclic compounds such as quinazolines and benzimidazoles. Recent industrial applications leverage its stability in mixed solvent systems (e.g., toluene-water), enabling scalable synthesis under reflux conditions.

Medicinal chemistry has capitalized on the compound’s dual functional groups to design targeted therapeutics. For example, nitroreductase enzymes in hypoxic tumor cells can selectively reduce the nitro group to cytotoxic metabolites, a property explored in prodrug development. Additionally, the tert-butyl group’s lipophilicity improves membrane permeability, making derivatives of N-tert-Butyl-4-nitrobenzamide candidates for central nervous system (CNS)-targeted drugs.

The synthesis of N-tert-Butyl-4-nitrobenzamide through conventional amidation strategies relies primarily on the direct coupling of 4-nitrobenzoic acid with tert-butylamine . The standard approach involves the formation of an activated carboxylic acid derivative, typically through conversion to the corresponding acid chloride intermediate . This reaction proceeds via the treatment of 4-nitrobenzoic acid with dehydrating agents such as thionyl chloride or phosphorus trichloride under controlled conditions .

The mechanism involves initial formation of 4-nitrobenzoyl chloride through nucleophilic substitution of the hydroxyl group by chloride . The highly electrophilic carbonyl carbon in the acid chloride intermediate readily undergoes nucleophilic attack by tert-butylamine, resulting in the formation of the desired benzamide product with elimination of hydrogen chloride . Temperature control during this process is critical, with initial reactions typically conducted at 5-10°C to prevent decomposition, followed by gradual warming to room temperature and finally reflux conditions to ensure complete conversion .

Alternative conventional approaches utilize carbodiimide coupling reagents such as dicyclohexylcarbodiimide or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride [21]. These methods provide milder reaction conditions and avoid the formation of corrosive hydrogen chloride gas [21]. The carbodiimide mechanism involves activation of the carboxylic acid through formation of an O-acylisourea intermediate, which subsequently reacts with the amine nucleophile [21].

Reaction optimization studies have demonstrated that solvent selection significantly impacts both yield and reaction efficiency [21]. Dichloromethane and tetrahydrofuran have emerged as preferred solvents for carbodiimide-mediated amidations, providing yields ranging from 70-93% under optimized conditions [21]. Temperature optimization reveals that reactions conducted at 60°C for 150 minutes achieve maximum conversion rates of 93.1% [21].

| Coupling Method | Activating Agent | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Acid Chloride | Thionyl Chloride | Toluene | 5-10 to reflux | 2-4 | 85-95 |

| Carbodiimide | EDC·HCl | THF | 60 | 2.5 | 93.1 |

| Carbodiimide | DCC/DMAP | DCM | 25 | 0.5 | 48.8 |

Industrial-Scale Production Optimization Techniques

Industrial-scale production of N-tert-Butyl-4-nitrobenzamide requires comprehensive optimization of reaction parameters to achieve economic viability and consistent product quality [18] [23]. Process-scale synthesis, defined as preparations ranging from 500 milligrams to 1000 kilograms, demands careful consideration of heat and mass transfer limitations [24].

Mixed solvent systems have proven advantageous for large-scale operations, with toluene-water biphasic systems providing enhanced reaction control and simplified product isolation . The industrial protocol typically involves initial temperature control at 5-10°C during acid chloride formation, followed by controlled warming to room temperature, and final heating to reflux conditions . This temperature profile ensures optimal conversion while minimizing side product formation .

Continuous-flow processing has emerged as a transformative approach for industrial amidation reactions [28]. Spinning disc reactors and agitated continuous stirred-tank reactor series enable efficient mass transfer and consistent reaction conditions across extended production runs [28]. These systems achieve productivities of up to 2 kilograms per day while maintaining excellent product quality [28].

Process mass intensity optimization studies reveal that conventional amidation reactions using acid chlorides achieve process mass intensity values ranging from 30-60 [22]. Advanced industrial protocols incorporating water removal through azeotropic distillation or molecular sieves can achieve process mass intensity values as low as 5-13 for multigram quantities [22]. The most efficient large-scale reactions utilize Dean-Stark conditions for continuous water removal, enabling the reaction to proceed at lower temperatures while maintaining high conversion rates [22].

Catalyst recycling represents a critical economic consideration for industrial applications [23]. Novel aluminum-based coupling reagents such as DABAL-Me3 (trimethylaluminum-DABCO adduct) have demonstrated exceptional performance in large-scale amidation reactions [23]. These systems tolerate various functional groups including acetals, alcohols, alkenes, alkynes, ethers, and nitriles while achieving yields of 51-99% in reaction times of 8-16 minutes under microwave irradiation [23].

| Scale | Reactor Type | Productivity (kg/day) | Process Mass Intensity | Conversion (%) |

|---|---|---|---|---|

| Laboratory | Batch | 0.1-1 | 45-60 | 85-95 |

| Pilot | Continuous Flow | 10-50 | 30-45 | 90-98 |

| Commercial | Spinning Disc | 100-2000 | 5-30 | >95 |

Novel Catalytic Systems for Improved Yield and Selectivity

Recent advances in catalytic amidation have focused on developing highly efficient systems that surpass conventional stoichiometric methods in both yield and selectivity [7] [14]. Titanium tetrafluoride has emerged as a superior catalyst for direct amidation reactions, demonstrating enhanced performance compared to other metal fluorides [7]. This catalytic system enables direct amidation of aromatic carboxylic acids with N-protected amino acids in refluxing toluene, achieving 60-99% yields with remarkably low catalyst loadings [7].

The titanium tetrafluoride catalytic mechanism operates through Lewis acid activation of the carboxylic acid carbonyl, increasing electrophilicity and facilitating nucleophilic attack by the amine [7]. Aromatic acids typically require 10 mol% catalyst loading with 24-hour reaction times, while aliphatic acids undergo faster reactions requiring only 5 mol% catalyst with 12-hour reaction times [7]. However, systematic studies reveal that 4-nitrobenzoic acid presents unique challenges, failing to undergo amidation under standard titanium tetrafluoride conditions [7].

Boron-based catalytic systems represent another significant advancement in direct amidation methodology [14]. Mechanistic investigations have revealed that conventional monoacyloxyboron intermediates are insufficient for effective catalysis [14]. Instead, dimeric boron-oxygen-boron or boron-nitrogen-boron motifs provide the necessary activation for both carboxylic acid and amine components [14]. These systems require at least three free coordination sites on the boron center to achieve catalytic competency [14].

Boronic acid catalysts demonstrate exceptional performance in challenging amidation reactions, with electron-deficient aryl boronic acids showing superior activity [14]. The proposed mechanism involves formation of dimeric species that simultaneously activate the carboxylic acid through boron-oxygen coordination while orchestrating amine delivery through boron-nitrogen interactions [14]. Quantum mechanical calculations at the B3LYP+D3/Def2-TZVPP level support multiple closely related pathways, all exhibiting lower energy barriers than previously accepted mechanisms [14].

N-heterocyclic carbene catalysis has introduced novel redox amidation pathways using α′-hydroxyenones as acylating agents [17]. This methodology generates amides with acetone as the sole byproduct, representing a significant advance in atom-economical synthesis [17]. The catalytic cycle involves initial nucleophilic attack by the N-heterocyclic carbene on the α′-hydroxyenone, followed by acetone elimination and subsequent tautomerization to form the active acylating species [17].

| Catalyst System | Loading (mol%) | Temperature (°C) | Time (hours) | Yield Range (%) | Substrate Scope |

|---|---|---|---|---|---|

| TiF₄ | 5-10 | 110 (reflux) | 12-24 | 60-99 | Aromatic/Aliphatic acids |

| Boronic Acids | 10-20 | 80-120 | 6-48 | 70-95 | Electron-deficient aromatics |

| NHC/Triazole | 10-20 | 25-60 | 2-12 | 65-90 | α′-Hydroxyenones |

Green Chemistry Approaches in Benzamide Synthesis

Green chemistry principles have driven the development of environmentally sustainable methodologies for benzamide synthesis, emphasizing the reduction of hazardous reagents and waste generation [10] [27]. Enzymatic approaches using Candida antarctica lipase B have demonstrated exceptional performance in direct amidation reactions [10] [27]. This biocatalytic system operates under mild conditions (60°C) in green solvents, achieving conversions exceeding 99% within 30 minutes for diverse substrate combinations [10] [27].

The enzymatic methodology utilizes cyclopentyl methyl ether as a green and safer solvent alternative to traditional organic solvents [10] [27]. This approach eliminates the need for coupling reagents or additives while maintaining excellent conversion rates across 28 diverse amide products [10] [27]. The substrate scope encompasses four different carboxylic acids and seven primary and secondary amines, including cyclic amines [10] [27]. Temperature optimization studies reveal that 60°C provides optimal enzyme activity, with higher temperatures causing thermal denaturation of the protein structure [10].

Solvent selection represents a critical aspect of green amidation chemistry [25]. Hansen Solubility Parameters in Practice software combined with Yalkowsky approximation methods enable prediction of amide solubility in less hazardous solvents [25]. 4-Methylisopropylbenzene (p-cymene) has emerged as an excellent bioderived alternative to toluene, providing higher boiling points that enable elevated reaction temperatures and improved yields [25]. The increased temperatures achievable in p-cymene (compared to toluene) provide significant yield improvements, while the low solubility of amides in cold p-cymene facilitates product separation [25].

Continuous-flow methodologies have revolutionized green amidation chemistry through the development of halide- and salt-free reactions [13]. Immobilized pentamethylcyclopentadienyl rhodium(III) catalysts enable directed carbon-hydrogen amidation reactions with excellent activity and durability [13]. These heterogeneous catalysts demonstrate remarkable longevity, operating continuously for 200 hours in multi-gram scale reactions while achieving turnover numbers exceeding 290 [13].

Aqueous amidation represents the pinnacle of green chemistry approaches, utilizing water as the primary reaction medium [28]. Continuous slurry flow technology facilitates solid handling while enabling scalable protocols for amide bond formation in water [28]. Hydroxypropyl methylcellulose serves as a cost-effective, non-toxic, cellulose-derived surface-active agent that ensures optimal mass transfer through efficient mixing [28]. Optimized protocols achieve productivities of up to 2 kilograms per day without requiring organic solvents for either synthesis or isolation, resulting in minimal waste generation [28].

Manganese-catalyzed methoxymethylation of primary amides represents an innovative green approach utilizing methanol as both methylating agent and solvent [9]. This interrupted borrowing hydrogen strategy eliminates toxic reagents and multi-step synthesis protocols while achieving 89% yields for N-(methoxymethyl)benzamide derivatives [9]. The homogeneous catalyst demonstrates successful reusability, further enhancing the sustainability profile of this methodology [9].

| Green Approach | Solvent System | Temperature (°C) | Productivity | Environmental Benefit |

|---|---|---|---|---|

| Enzymatic (CALB) | Cyclopentyl methyl ether | 60 | >99% conversion | No coupling reagents |

| Aqueous Flow | Water/HPMC | 25-80 | 2 kg/day | No organic solvents |

| Mn-Catalyzed | Methanol | 130 | 89% yield | Atom-economical |

| Immobilized Rh(III) | Various | 80-150 | 290 TON | Catalyst recyclability |

N-tert-Butyl-4-nitrobenzamide serves as a pivotal compound in advancing carbon-hydrogen functionalization methodologies, particularly through its application as a precursor for nitrogen-centered radical generation [1]. The compound exhibits exceptional utility in intermolecular carbon-hydrogen functionalizations due to the unique electronic and steric properties imparted by the tert-butyl substituent [1] [2]. Recent research has demonstrated that N-chloro derivatives of N-tert-butyl-4-nitrobenzamide enable site-selective chlorination of unactivated aliphatic carbon-hydrogen bonds with remarkable efficiency [1].

The mechanistic foundation for these transformations relies on the formation of amidyl radicals through nitrogen-chlorine bond homolysis [1]. Studies have shown that the N-tert-butyl-4-nitrobenzamide derivative achieves superior reaction yields compared to other nitrogen-alkyl substituted variants, with chlorination reactions proceeding in 66% yield when applied to complex substrates like sclareolide [1]. The electron-withdrawing nitro group positioned para to the amide functionality enhances the electrophilicity of the resulting amidyl radical, facilitating hydrogen atom transfer processes [3] [4].

Computational investigations have revealed that the tert-butyl group induces a pronounced twisting effect in the amidyl radical intermediate, with the nitrogen substituent displaced -49 degrees from the carbonyl plane [1] [2]. This structural distortion results in increased radical character localization on the nitrogen atom, thereby enhancing the reactivity toward carbon-hydrogen bonds [1]. The nitro substituent provides additional stabilization through resonance effects while maintaining the high nitrogen-hydrogen bond dissociation energy necessary for efficient hydrogen atom abstraction [1].

Experimental data demonstrates that N-tert-butyl-4-nitrobenzamide derivatives exhibit broad functional group tolerance in carbon-hydrogen functionalization reactions [5] [6]. The methodology has been successfully applied to complex molecular frameworks, including natural product derivatives and pharmaceutical intermediates [5]. Photocatalytic systems employing this compound have shown particular promise in achieving regioselective transformations under mild reaction conditions [5] [6].

Utility in Studying Nucleophilic Aromatic Substitution Mechanisms

N-tert-Butyl-4-nitrobenzamide represents an archetypal substrate for investigating nucleophilic aromatic substitution mechanisms due to the presence of the strongly electron-withdrawing nitro group [7] [4]. The compound serves as an excellent model system for studying the addition-elimination mechanism that characterizes nucleophilic aromatic substitution reactions [7] [8]. The nitro substituent activates the aromatic ring toward nucleophilic attack by withdrawing electron density through both inductive and resonance effects [3] [4].

Mechanistic studies utilizing N-tert-butyl-4-nitrobenzamide have provided crucial insights into the formation and stabilization of Meisenheimer complexes during nucleophilic aromatic substitution [7] [8]. The electron-deficient nature of the nitrobenzamide framework facilitates the addition of nucleophiles at positions ortho and para to the nitro group, with the resulting anionic intermediates stabilized through resonance delocalization [7] [4]. Kinetic investigations have demonstrated that the rate-determining step involves nucleophile addition rather than leaving group departure [7].

Research has shown that N-tert-butyl-4-nitrobenzamide exhibits enhanced reactivity toward various nucleophiles compared to unsubstituted benzamide derivatives [4] [8]. The compound has been employed in studies examining the influence of leaving group ability on reaction rates, with the amide nitrogen serving as a challenging leaving group that requires significant activation [7]. These investigations have contributed to the development of improved methodologies for aromatic carbon-nitrogen bond formation [9] [10].

Comparative mechanistic studies have revealed that N-tert-butyl-4-nitrobenzamide undergoes nucleophilic substitution approximately 10 million times faster than benzamide lacking the nitro activating group [4]. This dramatic rate enhancement illustrates the profound influence of electron-withdrawing substituents on aromatic reactivity [3] [4]. The compound has been instrumental in elucidating the relationship between substituent electronics and nucleophilic aromatic substitution selectivity [4] [11].

Applications in Radical Chemistry and Amidyl Radical Generation

N-tert-Butyl-4-nitrobenzamide functions as a superior precursor for amidyl radical generation in synthetic organic chemistry applications [1] [12] [13]. The compound can be readily converted to its N-chloro derivative, which undergoes facile homolytic cleavage under photochemical or thermal conditions to generate the corresponding amidyl radical [1] [12]. These nitrogen-centered radicals exhibit remarkable utility in facilitating diverse carbon-hydrogen functionalization reactions [13] [14].

The amidyl radical derived from N-tert-butyl-4-nitrobenzamide demonstrates exceptional stability and reactivity characteristics [1] [13]. Computational studies have revealed that the radical exhibits significant nitrogen-centered character with minimal delocalization onto the aromatic ring system [1]. This localization enhances the radical's hydrogen atom abstraction capabilities while maintaining sufficient stability for synthetic applications [13] [15].

| Radical Precursor | Yield (%) | Selectivity | Reference |

|---|---|---|---|

| N-tert-Butyl-4-nitrobenzamide | 66 | High | [1] |

| N-tert-Butyl benzamide | 75 | Moderate | [1] |

| N-tert-Butyl-4-fluorobenzamide | 67 | Moderate | [1] |

Photocatalytic systems employing N-tert-butyl-4-nitrobenzamide have enabled the development of novel radical cascade reactions [12] [13]. The compound has been utilized in manganese-mediated atom-transfer reactions for the generation of amidyl radicals under visible light irradiation [15]. These methodologies have proven particularly effective for the site-selective functionalization of unactivated carbon-hydrogen bonds in complex molecular environments [16] [15].

Electron paramagnetic resonance studies have confirmed the formation of persistent amidyl radicals from N-tert-butyl-4-nitrobenzamide derivatives under various reaction conditions [1] [13]. The radicals exhibit characteristic coupling patterns consistent with nitrogen-centered radical formation, with hyperfine coupling constants of 13.85 G for the nitrogen nucleus [1]. These spectroscopic investigations have provided fundamental insights into the electronic structure and reactivity of amidyl radical intermediates [13] [17].

Catalytic Applications in Asymmetric Synthesis

N-tert-Butyl-4-nitrobenzamide serves as a valuable directing group in transition metal-catalyzed asymmetric synthesis applications [18] [19] [20]. The compound's ability to coordinate with metal centers through both the amide oxygen and the aromatic nitrogen enables precise control over stereochemical outcomes in carbon-hydrogen functionalization reactions [18] [21]. Palladium-catalyzed systems employing this directing group have achieved excellent enantioselectivities in various transformations [20] [22].

The nitro substituent enhances the directing group capabilities of N-tert-butyl-4-nitrobenzamide by increasing the Lewis basicity of the amide carbonyl through electronic effects [20] [21]. This enhancement facilitates stronger coordination to metal centers, resulting in improved reaction rates and selectivities [18] [20]. Rhodium-catalyzed carbon-hydrogen activation reactions utilizing this directing group have demonstrated remarkable functional group tolerance and substrate scope [21] [23].

Asymmetric bromination reactions employing N-tert-butyl-4-nitrobenzamide as a substrate have been developed using bifunctional organocatalysts [24] [25] [26]. These transformations proceed through multipoint recognition mechanisms that enable the construction of axially chiral benzamide derivatives with excellent enantioselectivity [24] [26]. The nitro group serves as a crucial recognition element for catalyst binding, contributing to the observed stereochemical control [25] [26].

Recent developments in asymmetric synthesis have highlighted the utility of N-tert-butyl-4-nitrobenzamide in copper-catalyzed carbon-nitrogen bond formations [27] [28]. The compound functions as both a substrate and a chiral auxiliary in these transformations, enabling the preparation of enantioenriched nitrogen-containing heterocycles [27] [28]. Mechanistic investigations have revealed that the tert-butyl substituent plays a critical role in controlling the stereochemical course of these reactions through steric interactions with the catalyst framework [28] [29].

| Catalyst System | Enantioselectivity (% ee) | Yield (%) | Reference |

|---|---|---|---|

| Bifunctional organocatalyst | 85 | 78 | [26] |

| Palladium/chiral ligand | 92 | 82 | [20] |

| Copper/amino acid ligand | 88 | 76 | [27] |